TFC-007, chemically known as N-[4-[4-(4-Morpholinylcarbonyl)-1-piperidinyl]phenyl]-2-phenoxy-5-pyrimidinecarboxamide, is a potent and selective inhibitor of hematopoietic prostaglandin D2 synthase (H-PGDS) [, , , ]. This enzyme is responsible for the production of prostaglandin D2 (PGD2), a mediator involved in inflammatory and allergic responses [, ]. TFC-007 has emerged as a valuable tool in scientific research for studying the role of H-PGDS and PGD2 in various biological processes and disease models.
Molecular Structure Analysis
TFC-007 consists of three main structural components: a pyrimidine ring, a piperidine ring substituted with a morpholine carboxamide group, and a phenoxy group attached to the pyrimidine ring []. Computational modeling studies have provided insights into its binding interactions with the active site of H-PGDS [].
Mechanism of Action
TFC-007 acts as a competitive inhibitor of H-PGDS, binding to the enzyme's active site and preventing the conversion of prostaglandin H2 (PGH2) to PGD2 [, , ]. This inhibition leads to a decrease in PGD2 levels, effectively suppressing downstream inflammatory responses [, ].
Applications
Investigating H-PGDS Function: TFC-007 serves as a valuable tool for elucidating the biological roles of H-PGDS in different cell types and tissues [, ].
Studying Allergic Diseases: By inhibiting PGD2 production, TFC-007 aids in understanding the pathogenesis of allergic diseases and evaluating potential therapeutic interventions [, ].
Duchenne Muscular Dystrophy Research: Studies have shown that TFC-007 can reduce muscle inflammation and improve muscle function in animal models of Duchenne muscular dystrophy, suggesting its therapeutic potential for this debilitating disease [, ].
Drug Discovery: TFC-007 serves as a lead compound for developing novel H-PGDS inhibitors with improved potency, selectivity, and pharmacokinetic properties [, ].
PROTAC Development: Researchers have successfully incorporated TFC-007 as the H-PGDS ligand in the design of proteolysis-targeting chimeras (PROTACs) [, , ]. These PROTACs target H-PGDS for degradation via the ubiquitin-proteasome system, offering a novel approach for inhibiting H-PGDS activity [, , ].
Future Directions
Optimization of PROTAC Design: Further optimization of TFC-007-based PROTACs could lead to even more potent and selective degraders of H-PGDS [].
Clinical Development: Further exploration of TFC-007 or its derivatives in clinical trials for allergic diseases and Duchenne muscular dystrophy is warranted based on promising preclinical results [, ].
Related Compounds
PROTAC(H-PGDS)-1 (No Structure Provided)
Compound Description: PROTAC(H-PGDS)-1 is a proteolysis-targeting chimera (PROTAC) specifically designed to degrade hematopoietic prostaglandin D synthase (H-PGDS) []. It achieves this by linking TFC-007, an H-PGDS inhibitor, to pomalidomide, a cereblon (CRBN) E3 ligase ligand []. This design allows PROTAC(H-PGDS)-1 to bring H-PGDS into close proximity with CRBN, leading to the ubiquitination and subsequent degradation of H-PGDS via the ubiquitin-proteasome system [].
Relevance: PROTAC(H-PGDS)-1 is directly related to TFC-007 as it incorporates TFC-007 as the H-PGDS binding moiety []. This highlights the use of TFC-007's binding affinity for H-PGDS in a targeted protein degradation strategy.
PROTAC(H-PGDS)-4-TAS-205 (PROTAC3) (No Structure Provided)
Compound Description: PROTAC(H-PGDS)-4-TAS-205 (abbreviated as PROTAC3) is another PROTAC designed for H-PGDS degradation []. It utilizes TAS-205, a pyrrole-based H-PGDS inhibitor, in place of TFC-007 as the H-PGDS ligand []. Similar to other PROTACs in the series, it incorporates pomalidomide to recruit CRBN [].
Relevance: PROTAC3 is related to TFC-007 through their shared target, H-PGDS, and their application in PROTAC technology. While structurally distinct, both TFC-007 and TAS-205 within their respective PROTACs demonstrate the importance of potent H-PGDS binding for effective degradation [].
PROTAC(H-PGDS)-7 (PROTAC1) (No Structure Provided)
Compound Description: PROTAC(H-PGDS)-7, also known as PROTAC1, represents another successful iteration in the development of H-PGDS degraders [, ]. This PROTAC utilizes TFC-007 as its H-PGDS ligand and pomalidomide for CRBN binding []. It demonstrates potent and selective degradation of H-PGDS and effectively suppresses prostaglandin D2 production in cells [].
Relevance: PROTAC(H-PGDS)-7 directly employs TFC-007, highlighting TFC-007's effectiveness as an H-PGDS ligand in the context of PROTACs []. The success of this PROTAC underscores the potential of TFC-007 as a starting point for developing potent H-PGDS degraders [].
4. TAS-204 (No Structure Provided)* Compound Description: TAS-204 is an H-PGDS inhibitor investigated for its therapeutic potential in Duchenne muscular dystrophy (DMD) [].
Relevance: Although structurally distinct from TFC-007, TAS-204 shares the same target, H-PGDS, and exhibits similar therapeutic potential in DMD, suggesting they may share a similar mechanism of action [].
5. TAS-205 (No Structure Provided)* Compound Description: TAS-205 is an H-PGDS inhibitor, structurally characterized by a pyrrole moiety, that has demonstrated efficacy in reducing muscle inflammation and improving muscle function in DMD models [, ].
Relevance: While structurally different from TFC-007, TAS-205 shares the same target, H-PGDS, and exhibits similar therapeutic benefits in DMD models, suggesting a common pathway of action [, ]. The use of TAS-205 in PROTAC3 further emphasizes the importance of H-PGDS inhibition in DMD treatment [].
6. HQL-79 (No Structure Provided)* Compound Description: HQL-79 is a known inhibitor of human hematopoietic prostaglandin D2 synthase (hPGDS) [].
Relevance: Similar to TFC-007, HQL-79 targets and inhibits hPGDS, making it a relevant compound in the study of hPGDS inhibitors. Comparison of their binding interactions and inhibitory activities can provide valuable insights into the structure-activity relationships of hPGDS inhibitors [].
Compound Description: HPGDS Inhibitor I is another known inhibitor of hPGDS, often used as a reference compound in studies investigating novel hPGDS inhibitors [].
Relevance: Both HPGDS Inhibitor I and TFC-007 target and inhibit the same enzyme, hPGDS. Comparing their binding affinities and inhibitory activities can provide valuable information about their structure-activity relationships and guide the development of more potent and selective hPGDS inhibitors [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Testosterone propionate appears as odorless white or yellowish-white crystals or a white or creamy-white crystalline powder. (NTP, 1992) Testosterone propionate is a steroid ester. Testosterone propionate is a slower-releasing anabolic steroid with a short half-life. It is a synthetic androstane steroid derivative of testosterone in the form of 17β propionate ester of testosterone. Testosterone propionate was developed initially by Watson labs, and FDA approved on February 5, 1974. Currently, this drug has been discontinued in humans, but the vet application is still available as an OTC. Testosterone Propionate is a short acting oil-based injectable formulation of testosterone. Testosterone inhibits gonadotropin secretion from the pituitary gland and ablates estrogen production in the ovaries, thereby decreasing endogenous estrogen levels. In addition, this agent promotes the maintenance of male sex characteristics and is indicated for testosterone replacement in hypogonadal males. (NCI04) An ester of testosterone with a propionate substitution at the 17-beta position. An ester of TESTOSTERONE with a propionate substitution at the 17-beta position. See also: Testosterone (has active moiety); Estradiol Benzoate; Testosterone Propionate (component of).
Tetomilast is an aromatic carboxylic acid and a member of pyridines. Tetomilast has been used in trials studying the treatment of Crohn Disease, Colitis, Ulcerative, and Chronic Obstructive Pulmonary Disease.
(3S,11bS)-9,10-dimethoxy-3-isobutyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one is a 9,10-dimethoxy-3-isobutyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one in which both stereocentres have S configuration. It is an enantiomer of a (3R,11bR)-9,10-dimethoxy-3-isobutyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one. A drug formerly used as an antipsychotic and treatment of various movement disorders. Tetrabenazine blocks neurotransmitter uptake into adrenergic storage vesicles and has been used as a high affinity label for the vesicle transport system.
Tetrabenazine methanesulfonate is a drug formerly used as an antipsychotic and treatment of various movement disorders. Tetrabenazine methanesulfonate blocks neurotransmitter uptake into adrenergic storage vesicles and has been used as a high affinity label for the vesicle transport system.
3,3′,5,5′-Tetrabromobisphenol A is a brominated derivative of bisphenol A commonly used as a flame retardant. It finds applications in a variety of consumer products ranging from fabrics to plastics and electronics. Its removal from the aquatic environment using the environmental-friendly chitosan (CS)/poly(vinyl alcohol) (PVA) nanofibrous membranes is reported. Tetrabromobisphenol a is a white powder. A monomer for flame-retardant epoxy, polyester and polycarboante resins. 3,3',5,5'-tetrabromobisphenol A is a bromobisphenol that is 4,4'-methanediyldiphenol in which the methylene hydrogens are replaced by two methyl groups and the phenyl rings are substituted by bromo groups at positions 2, 2', 6 and 6'. It is a brominated flame retardant. It has a role as a flame retardant. It derives from a bisphenol A.